molecular formula C17H15N3OS B4818915 2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide

2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide

Cat. No. B4818915
M. Wt: 309.4 g/mol
InChI Key: FRUQGOAQNHPWIK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in the scientific community for its potential applications in research and medicine. This compound is also known as CTAP, and it is a synthetic opioid receptor antagonist that has been shown to have promising effects in various studies.

Scientific Research Applications

CTAP has been used in various scientific research applications, including studies on the opioid system, pain management, and addiction. One study found that CTAP was able to block the rewarding effects of morphine in rats, suggesting that it could be a potential treatment for opioid addiction. Another study found that CTAP was able to reduce pain sensitivity in mice, indicating that it could be a potential pain medication.

Mechanism of Action

CTAP works by binding to the opioid receptors in the brain, which are responsible for mediating the effects of opioids such as morphine. By binding to these receptors, CTAP is able to block the effects of opioids, including pain relief and reward. This mechanism of action makes CTAP a potential treatment for opioid addiction and a potential pain medication.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects in animal studies. These effects include reducing pain sensitivity, blocking the rewarding effects of opioids, and reducing the development of tolerance to opioids. CTAP has also been shown to have minimal side effects and toxicity in animal studies, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One advantage of using CTAP in lab experiments is its specificity for the opioid receptors, which allows for precise manipulation of the opioid system. Another advantage is its minimal side effects and toxicity, which make it a safe compound to use in animal studies. However, one limitation of using CTAP is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CTAP. One direction is to further investigate its potential as a treatment for opioid addiction and pain management. Another direction is to explore its effects on other biological systems, such as the immune system and the central nervous system. Additionally, research could be conducted on improving the synthesis method of CTAP to increase its yield and solubility.

properties

IUPAC Name

(E)-2-cyano-3-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-22-16-4-2-13(3-5-16)10-15(11-18)17(21)20-12-14-6-8-19-9-7-14/h2-10H,12H2,1H3,(H,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQGOAQNHPWIK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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